An In-Depth Technical Guide to the Chemical Properties of 5,5-Dimethylisoxazolidin-3-one
An In-Depth Technical Guide to the Chemical Properties of 5,5-Dimethylisoxazolidin-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-Dimethylisoxazolidin-3-one is a heterocyclic organic compound belonging to the isoxazolidinone family. This class of compounds is recognized as a "privileged structure" in medicinal chemistry due to its versatile biological activities and its utility as a synthetic intermediate.[1] The isoxazolidinone core, a five-membered ring containing adjacent nitrogen and oxygen atoms, is a key pharmacophore in various drug candidates and approved therapeutics. The gem-dimethyl substitution at the 5-position of the ring in 5,5-dimethylisoxazolidin-3-one offers unique steric and electronic properties that can influence its reactivity and biological profile, making it a molecule of significant interest for further investigation and application in drug discovery and development.
This technical guide provides a comprehensive overview of the chemical properties of 5,5-dimethylisoxazolidin-3-one, including its synthesis, physicochemical characteristics, spectral data, and reactivity profile.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5,5-dimethylisoxazolidin-3-one is essential for its application in synthetic chemistry and drug design. These properties influence its solubility, reactivity, and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 62243-00-9 | |
| Molecular Formula | C₅H₉NO₂ | [2] |
| Molecular Weight | 115.13 g/mol | [2] |
| Predicted XlogP | -0.1 | [2] |
| Predicted Hydrogen Bond Donor Count | 1 | |
| Predicted Hydrogen Bond Acceptor Count | 2 | |
| Predicted Rotatable Bond Count | 0 |
Synthesis of 5,5-Dimethylisoxazolidin-3-one
A potential retrosynthetic analysis suggests that 5,5-dimethylisoxazolidin-3-one could be prepared from a suitable β-hydroxy hydroxamic acid, which would undergo an intramolecular cyclization. Alternatively, a 1,3-dipolar cycloaddition of a nitrone with a ketene equivalent could be envisioned.
Conceptual Synthetic Workflow:
Caption: Conceptual retrosynthetic and forward synthesis pathways for 5,5-dimethylisoxazolidin-3-one.
Spectral Characterization
Definitive spectral data for 5,5-dimethylisoxazolidin-3-one is not widely published. However, based on the analysis of related structures, the expected spectral characteristics can be predicted.
¹H NMR Spectroscopy (Predicted):
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Singlet (6H): Around δ 1.3-1.5 ppm, corresponding to the two magnetically equivalent methyl groups at the C5 position.
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Singlet (2H): Around δ 2.5-3.0 ppm, corresponding to the methylene protons at the C4 position.
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Broad Singlet (1H): A downfield signal corresponding to the N-H proton, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted):
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Quaternary Carbon (C5): Around δ 80-90 ppm.
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Methylene Carbon (C4): Around δ 40-50 ppm.
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Methyl Carbons: Around δ 20-30 ppm.
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Carbonyl Carbon (C3): Around δ 170-180 ppm.
Infrared (IR) Spectroscopy (Predicted):
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N-H Stretch: A broad band around 3200-3400 cm⁻¹.
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C=O Stretch (Lactam): A strong absorption band around 1680-1720 cm⁻¹.
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C-H Stretch (Aliphatic): Bands in the region of 2850-3000 cm⁻¹.
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C-O Stretch: In the fingerprint region.
Mass Spectrometry (MS):
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 115, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the isoxazolidinone ring.
Reactivity of the 5,5-Dimethylisoxazolidin-3-one Scaffold
The reactivity of the 5,5-dimethylisoxazolidin-3-one core is dictated by the functional groups present: the lactam moiety (cyclic amide), the N-H group, and the gem-dimethyl substituted carbon.
N-Functionalization
The nitrogen atom of the isoxazolidinone ring is nucleophilic and can undergo a variety of reactions, most notably N-alkylation and N-acylation. These reactions are crucial for the derivatization of the scaffold in the development of new chemical entities.
General Protocol for N-Alkylation:
A general procedure for the N-alkylation of a related 4,4-dimethyl-3-isoxazolidinone has been described in the patent literature and can be adapted for the 5,5-dimethyl isomer.[3]
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Deprotonation: The N-H proton is acidic and can be removed by a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g., DMF, THF) to generate the corresponding anion.
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Nucleophilic Attack: The resulting anion acts as a nucleophile and attacks an electrophilic alkylating agent (e.g., an alkyl halide or tosylate) to form the N-substituted product.
Caption: General workflow for the N-alkylation of 5,5-dimethylisoxazolidin-3-one.
Ring Opening Reactions
The N-O bond of the isoxazolidine ring is susceptible to reductive cleavage. This reaction is a powerful tool for the synthesis of γ-amino alcohols, which are important building blocks in organic synthesis and are present in many biologically active molecules. Common reducing agents for this transformation include catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) or dissolving metal reductions.
Applications in Drug Development and Agrochemicals
Isoxazolidinone derivatives have demonstrated a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. The specific substitution pattern on the isoxazolidinone ring is critical for its biological target and efficacy. For instance, the herbicide clomazone, 2-(2-chlorobenzyl)-4,4-dimethylisoxazolidin-3-one, highlights the utility of this scaffold in agrochemical development.[4] The 5,5-dimethylisoxazolidin-3-one core serves as a valuable starting material for the synthesis of libraries of novel compounds for screening in various biological assays.
Safety and Handling
Specific safety data for 5,5-dimethylisoxazolidin-3-one is not extensively documented. However, based on the safety data sheets (SDS) of related oxazolidinone and isoxazolidinone compounds, the following precautions should be taken:
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General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[5][6][7][8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[6][7][8]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[5][6][8]
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
It is imperative to consult the specific Safety Data Sheet for 5,5-dimethylisoxazolidin-3-one from the supplier before handling.
Conclusion
5,5-Dimethylisoxazolidin-3-one is a heterocyclic compound with significant potential as a building block in medicinal chemistry and agrochemical research. While detailed experimental data for the parent compound is not widely available, its chemical properties can be inferred from related structures. The reactivity of the N-H group allows for straightforward derivatization, and the susceptibility of the isoxazolidine ring to reductive cleavage provides a route to valuable γ-amino alcohol intermediates. Further research into the synthesis and biological evaluation of derivatives of 5,5-dimethylisoxazolidin-3-one is warranted to fully explore the potential of this versatile scaffold.
References
Sources
- 1. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 5,5-dimethyl-1,2-oxazolidin-3-one (C5H9NO2) [pubchemlite.lcsb.uni.lu]
- 3. US20220089553A1 - High-purity thermostable crystal form of substituted 3-isoxazolidinone compound, preparation method therefor and application thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.ie [fishersci.ie]
